molecular formula C21H14BrN3 B13740144 4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine

4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine

Cat. No.: B13740144
M. Wt: 388.3 g/mol
InChI Key: XOPURPJMNMAYKB-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a bromophenyl group attached to a pyridine ring, which is further connected to two additional pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K3PO4, in a solvent like 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of reagents and optimization of reaction conditions are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyridine rings.

Scientific Research Applications

4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the pyridine rings can engage in π-π stacking and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine is unique due to its combination of three pyridine rings and a bromophenyl group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H14BrN3

Molecular Weight

388.3 g/mol

IUPAC Name

4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine

InChI

InChI=1S/C21H14BrN3/c22-19-3-1-15(2-4-19)18-13-20(16-5-9-23-10-6-16)25-21(14-18)17-7-11-24-12-8-17/h1-14H

InChI Key

XOPURPJMNMAYKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)Br

Origin of Product

United States

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